molecular formula C20H22N2O5 B2795956 methyl 4-{2-[(oxan-4-yl)methoxy]pyridine-4-amido}benzoate CAS No. 2034242-93-6

methyl 4-{2-[(oxan-4-yl)methoxy]pyridine-4-amido}benzoate

Cat. No.: B2795956
CAS No.: 2034242-93-6
M. Wt: 370.405
InChI Key: FJHNXIFGAOBNQP-UHFFFAOYSA-N
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Description

Methyl 4-(2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamido)benzoate is a complex organic compound that features a benzoate ester linked to a tetrahydropyran ring through an isonicotinamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{2-[(oxan-4-yl)methoxy]pyridine-4-amido}benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran ring, leading to the formation of lactones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Lactones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted benzoates and tetrahydropyran derivatives.

Scientific Research Applications

Methyl 4-(2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamido)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of methyl 4-{2-[(oxan-4-yl)methoxy]pyridine-4-amido}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydropyran ring and isonicotinamido group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamido)benzoate is unique due to the presence of both the tetrahydropyran ring and the isonicotinamido group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

methyl 4-[[2-(oxan-4-ylmethoxy)pyridine-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-25-20(24)15-2-4-17(5-3-15)22-19(23)16-6-9-21-18(12-16)27-13-14-7-10-26-11-8-14/h2-6,9,12,14H,7-8,10-11,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHNXIFGAOBNQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OCC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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